N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Overview
Description
“N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C10H14N2S . It is a specialty product for proteomics research .
Molecular Structure Analysis
The InChI code for “N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is 1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12) . This indicates the presence of an allyl group (C3H5-) attached to a nitrogen atom in the benzothiazolamine ring .Scientific Research Applications
Understanding the Role in Carcinogenicity and Exposure
Exposure and Carcinogenicity of Heterocyclic Amines : Research has highlighted the presence of mutagenic heterocyclic amines (HAs) in cooked foods, which have shown carcinogenicity in rodents and monkeys. The continuous human exposure to these HAs through diet suggests a potential risk factor for cancer development, emphasizing the importance of understanding the interaction and effects of compounds like N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in this context (Wakabayashi et al., 1993).
Pharmacological Properties and Receptor Interaction : Pramipexole, a compound structurally similar to N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, has been studied for its selective binding to dopamine receptors, particularly the dopamine D3 receptor subtype. This research is crucial for understanding the pharmacological properties and potential therapeutic applications of such compounds in treating neurological conditions like Parkinson's disease (Piercey et al., 1996).
Biomonitoring of Heterocyclic Aromatic Amine Metabolites : The development of biomonitoring techniques to analyze and quantify heterocyclic aromatic amine metabolites in human urine is significant. It aids in assessing human exposure to these compounds, contributing to a better understanding of their metabolic pathways and potential health risks (Stillwell et al., 1999).
Occurrence in Indoor Environments and Human Exposure : Studies have identified the presence of compounds like benzothiazole (structurally related to N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) and its derivatives in indoor environments. This research is vital for understanding human exposure to such compounds through inhalation and their potential health implications (Wang et al., 2013).
Safety and Pharmacokinetics in Clinical Studies : Clinical studies on compounds like dexpramipexole (a synthetic amino-benzothiazole) have provided insights into their safety, tolerability, and pharmacokinetics. Such studies are crucial for advancing the understanding of the therapeutic potential and optimal use of these compounds in medical treatments (Bozik et al., 2011).
Metabolism and Human Population Studies : Research on the metabolism of heterocyclic amines and their urinary metabolites in human populations consuming cooked foods has provided valuable insights. These studies contribute to understanding the human exposure levels, metabolic pathways, and potential health risks associated with such compounds (Tannenbaum et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2H,1,3-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHVJBSMFAZRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=C(S1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404534 | |
Record name | N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
CAS RN |
65913-05-5 | |
Record name | N-(Prop-2-en-1-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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